3-Methylitaconate

Descripción general

Descripción

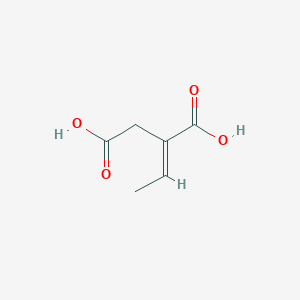

3-Methylitaconate, also known as Methylitaconate Δ-isomerase, is an enzyme that catalyzes the chemical reaction of methylitaconate to 2,3-dimethylmaleate . This enzyme belongs to the family of isomerases, specifically those intramolecular oxidoreductases transposing C=C bonds .

Synthesis Analysis

Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .Molecular Structure Analysis

The crystal structure of Mii from E. barkeri has been solved at a resolution of 2.70 A . The enzyme belongs to a group of isomerases with a common structural feature, the so-called diaminopimelate epimerase fold . The monomer of 380 amino acid residues has two topologically similar domains exhibiting an alpha/beta-fold .Chemical Reactions Analysis

The enzyme participates in the nicotinate fermentation pathway of the anaerobic soil bacterium Eubacterium barkeri by catalyzing the reversible conversion of ®-3-methylitaconate (2-methylene-3-methylsuccinate) to 2,3-dimethylmaleate .Physical And Chemical Properties Analysis

Methyl itaconate has a molecular formula of CHO, an average mass of 144.125 Da, and a Monoisotopic mass of 144.042252 Da .Aplicaciones Científicas De Investigación

Enzymatic Activity in Clostridium Barkeri : 3-Methylitaconate's enzymatic action in Clostridium Barkeri was studied, revealing that its enzymatically active enantiomer has (R)-configuration. This was demonstrated by fermentation of racemate and reisolation of the (S)-enantiomer (Hartrampf & Buckel, 1986).

Stereochemistry of Methyl Group Formation : Research explored the stereochemistry in the formation of the methyl group in 3-Methylitaconate, revealing significant findings about the role of chiral methyl groups in its structure and the interaction of the radical with cob(II)alamin (Ciceri et al., 2000).

Metabolic Pathways in Nicotinic Acid Metabolism : 3-Methylitaconate was identified as an intermediate in the conversion of α-methyleneglutarate to dimethylamaleate, indicating its involvement in nicotinic acid metabolism. The study elaborated on the mechanisms of action of relevant enzymes (Kung & Tsai, 1971).

Structural Analysis in Eubacterium Barkeri : The crystal structure of 3-Methylitaconate-delta-isomerase from Eubacterium barkeri was solved, providing insights into the enzyme's mechanism and its role in the nicotinate fermentation pathway (Velarde et al., 2009).

Assay and Purification of Related Enzymes : A study developed assays for the adenosylcobalamin-dependent 2-methyleneglutarate mutase from Clostridium barkeri, which processes (R)-3-methylitaconate. This facilitated the understanding of the enzymatic reactions involving 3-Methylitaconate (Michel et al., 1989).

Reaction Mechanisms in Enzymatic Processes : Kinetic studies of alpha-methyleneglutarate mutase provided insights into the rearrangement mechanisms of 3-Methylitaconate, enhancing the understanding of its behavior in biochemical reactions (Newcomb & Miranda, 2003).

Rotation of Exo-Methylene Group : The rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by coenzyme B(12)-dependent 2-methyleneglutarate mutase was investigated, revealing details of the molecular rearrangement and enzyme catalysis (Pierik et al., 2002).

Mecanismo De Acción

The Mii active site contains the putative catalytic residues Lys62 and Cys96, for which mechanistic roles are proposed based on a docking experiment of the Mii substrate complex . Itaconate can be a connector among immunity, metabolism, and inflammation, which is of great significance for further understanding the mechanism of cellular immune metabolism .

Propiedades

IUPAC Name |

(2E)-2-ethylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSMWHGLCNBZSO-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CC(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347631 | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylitaconate | |

CAS RN |

102714-66-9, 144368-21-8 | |

| Record name | 3-Methylitaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)

![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)

![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)